2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile
Overview
Description
2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis. This compound, in particular, features a thiophene ring substituted with an amino group, a nitrophenyl group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile typically involves a multi-step process. One common method is the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound, sulfur, and an α-cyano ester. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that can be easily recycled also helps in making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylthiophene-3-carbonitrile
- 2-Amino-4-(2-nitrophenyl)thiophene-3-carbonitrile
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile
Uniqueness
2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile is unique due to the presence of both an amino group and a nitrophenyl group on the thiophene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUPJPPYTWTREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C#N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575623 | |
Record name | 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-41-3 | |
Record name | 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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